molecular formula C9H14N2 B8768741 4-(1-Aminopropan-2-yl)aniline CAS No. 59182-62-6

4-(1-Aminopropan-2-yl)aniline

Cat. No.: B8768741
CAS No.: 59182-62-6
M. Wt: 150.22 g/mol
InChI Key: RDARQCCLTDLTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminopropan-2-yl)aniline is a substituted aniline derivative featuring a propane-2-ylamine group at the para position of the benzene ring. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol. The compound’s structure combines the aromatic properties of aniline with the steric and electronic effects of the branched aminopropyl substituent, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . While direct experimental data on this compound are sparse in the provided evidence, its structural analogs and synthetic pathways offer insights into its behavior and applications.

Properties

CAS No.

59182-62-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)aniline

InChI

InChI=1S/C9H14N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3

InChI Key

RDARQCCLTDLTCW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison
Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(1-Aminopropan-2-yl)aniline Para: 1-aminopropan-2-yl C₉H₁₄N₂ 150.22 Branched amine; moderate steric hindrance
4-(2-Aminopropan-2-yl)aniline Para: 2-aminopropan-2-yl C₉H₁₄N₂ 150.22 Tertiary amine; higher steric bulk
4-{2-[(1-phenylpropan-2-yl)amino]ethyl}aniline Para: ethyl-linked phenylpropan-2-yl C₁₇H₂₂N₂ 254.37 Extended alkyl chain; aromatic pendant
4-(tert-Butyl)aniline Para: tert-butyl C₁₀H₁₅N 149.24 Bulky substituent; lipophilic
4-(Aminomethyl)aniline Para: aminomethyl C₇H₁₀N₂ 122.17 Shorter chain; reduced steric effects

Key Observations :

  • Lipophilicity: Compounds like 4-{2-[(1-phenylpropan-2-yl)amino]ethyl}aniline exhibit higher lipophilicity due to aromatic and alkyl extensions, enhancing membrane permeability in biological systems .
  • Synthetic Flexibility: 4-(Aminomethyl)aniline is a common precursor for indole-aryl-amide derivatives with demonstrated antiproliferative activity, suggesting that this compound could serve similar roles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.